6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a chromenone core with a chloro substituent at the 6-position and a 3-fluorobenzenesulfonyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic rings can undergo coupling reactions with suitable partners.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the chromenone core.
Scientific Research Applications
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The chloro and sulfonyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one
- 6-chloro-3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one
- 6-chloro-3-(3-methylbenzenesulfonyl)-2H-chromen-2-one
Uniqueness
6-chloro-3-(3-fluorobenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of the 3-fluorobenzenesulfonyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-3-(3-fluorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMUPCOFRKDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.